2-Bromo-4-ethoxybenzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-ethoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJBVFIOIWKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 2 Bromo 4 Ethoxybenzo D Thiazole and Its Analogues
De Novo Synthetic Pathways for the Benzothiazole (B30560) Core with Directed Functionalization
The construction of the benzothiazole ring system from acyclic precursors, known as de novo synthesis, offers a versatile approach to introduce desired substituents at specific positions. These methods can be broadly categorized into cyclization reactions forming the thiazole (B1198619) ring and transition metal-catalyzed ring closures.
Cyclization Reactions for Thiazole Ring Formation
The formation of the thiazole portion of the benzothiazole system is a cornerstone of its synthesis. Various cyclization strategies have been developed to achieve this transformation efficiently.
A prevalent and direct method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminobenzenethiols with aldehydes or other carbonyl-containing compounds. mdpi.commdpi.com This reaction typically proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization to a benzothiazolidine, followed by oxidation to the final benzothiazole. mdpi.com
The versatility of this method is demonstrated by the wide range of aldehydes that can be employed, including aromatic, heteroaromatic, and aliphatic aldehydes. mdpi.com Various catalytic systems have been developed to promote this condensation, including the use of sodium hydrosulfite as an oxidizing agent in a water-ethanol mixture, which has been shown to afford 2-arylbenzothiazoles in moderate to good yields. mdpi.com Green chemistry approaches have also been explored, utilizing catalysts like ammonium (B1175870) chloride in a methanol-water solvent system at room temperature, offering high yields and short reaction times. mdpi.com
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzenethiol, Benzaldehydes | Sodium hydrosulfite, water-ethanol, reflux | 2-Arylbenzothiazoles | 51-82 | mdpi.com |
| 2-Aminothiophenol (B119425), Benzaldehyde | NH4Cl, methanol-water, room temperature | Benzothiazole | High | mdpi.com |
| 2-Aminothiophenol, Aromatic aldehydes | H2O2/HCl, ethanol, room temperature | 2-Arylbenzothiazoles | - | mdpi.com |
| 2-Aminobenzenethiol, Benzaldehydes | Polystyrene polymer grafted with iodine acetate (B1210297), dichloromethane | Benzothiazole compounds | - | mdpi.com |
This table provides examples of condensation reactions for the synthesis of benzothiazole derivatives.
The intramolecular cyclization of thiobenzanilides can be achieved through various means, including radical cyclization. researchgate.net For instance, the Jacobsen cyclization, which utilizes potassium ferricyanide (B76249) and sodium hydroxide, is a highly effective method. researchgate.netresearchgate.net Visible-light-induced dehalogenative cyclization of ortho-halothiobenzanilides offers a transition-metal-free pathway to 2-aryl and 2-alkyl benzothiazoles with high efficiency. organic-chemistry.org This photocyclization demonstrates good tolerance for various functional groups. organic-chemistry.org
Another approach involves the use of a copper(II)-BINAM complex as a catalyst for the intramolecular C(aryl)-S bond formation from N-(2-chlorophenyl) benzothioamides, yielding a wide range of 2-substituted benzothiazoles under mild conditions. indexcopernicus.com
| Starting Material | Reagent/Catalyst | Product | Key Features | Reference |
| Thiobenzanilides | Potassium ferricyanide, NaOH | 4-Fluorobenzothiazoles | Jacobsen radical cyclization | researchgate.net |
| ortho-Halothiobenzanilides | Visible light | 2-Aryl and 2-Alkyl benzothiazoles | Transition-metal-free, high efficiency | organic-chemistry.org |
| N-(2-chlorophenyl) benzothioamides | BINAM–Cu(II) complex, Cs2CO3 | 2-Aryl or 2-Alkyl-substituted benzothiazoles | Mild conditions, intramolecular C-S coupling | indexcopernicus.com |
This table summarizes intramolecular cyclization methods for benzothiazole synthesis.
Oxidative cyclization represents another important class of reactions for benzothiazole synthesis. indexcopernicus.comnih.gov These methods often involve the in-situ formation of a key intermediate that subsequently cyclizes under oxidative conditions.
A notable example is the use of bromine as a catalyst for the oxidation of anilines, substituted anilines, and arylthioureas in the presence of an alkali thiocyanate. indexcopernicus.comresearchgate.net This method has been successfully employed to prepare various 2-aminobenzothiazole (B30445) derivatives. researchgate.net Iodine can also mediate the intramolecular oxidative cyclization of 2-(styrylthio)anilines to produce 2-substituted benzothiazoles in a metal-free protocol. organic-chemistry.org In this reaction, iodine acts as both an electrophilic reagent and an oxidant. organic-chemistry.org
Furthermore, 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) has been used for the intramolecular cyclization of thioformanilides at room temperature, affording benzothiazoles in high yields. organic-chemistry.org
| Precursor | Oxidant/Catalyst | Product | Yield | Reference |
| Anilines/Arylthioureas | Bromine, Alkali thiocyanate | 2-Aminobenzothiazoles | Good | indexcopernicus.comresearchgate.net |
| 2-(Styrylthio)anilines | Iodine | 2-Substituted benzothiazoles | Moderate to high | organic-chemistry.org |
| Thioformanilides | DDQ | Benzothiazoles | High | organic-chemistry.org |
This table highlights various oxidative cyclization methods for synthesizing benzothiazoles.
Transition Metal-Catalyzed Ring Closure Protocols
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including benzothiazoles. These methods often offer high efficiency, selectivity, and functional group tolerance.
Palladium catalysts have been extensively utilized in the synthesis of benzothiazoles through various cyclization strategies. organic-chemistry.orgpublish.csiro.au One prominent method involves the palladium-catalyzed intramolecular C-H functionalization/C-S bond formation of thiobenzanilides. nih.gov This approach allows for the synthesis of a diverse range of substituted benzothiazoles in high yields. nih.govacs.org A catalytic system comprising palladium(II), copper(I), and tetrabutylammonium (B224687) bromide has been shown to be particularly effective for this transformation. nih.govacs.org
Another palladium-catalyzed route involves the cyclization of o-iodothiobenzanilide derivatives. organic-chemistry.org The use of Pd/C as a catalyst enables a ligand-free and additive-free synthesis of 2-substituted benzothiazoles at room temperature under very mild conditions, resulting in high yields. organic-chemistry.org
| Substrate | Catalyst System | Product | Key Features | Reference |
| Thiobenzanilides | Pd(II), Cu(I), Bu4NBr | Variously substituted benzothiazoles | C-H functionalization/C-S bond formation, high yields | nih.govacs.org |
| o-Iodothiobenzanilide derivatives | Pd/C | 2-Substituted benzothiazoles | Ligand-free, additive-free, room temperature, high-yielding | organic-chemistry.org |
This table illustrates the application of palladium catalysis in the synthesis of benzothiazoles.
Copper-Catalyzed Approaches
Copper catalysis has emerged as a versatile and cost-effective method for the synthesis of benzothiazole derivatives. These approaches often provide high yields and good functional group tolerance under relatively mild conditions.
One notable copper-catalyzed method involves the synthesis of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with nitriles. mdpi.com This approach is significant for its direct formation of the benzothiazole core. Another key strategy is the copper-promoted synthesis of 2-arylaminobenzimidazoles, which proceeds through a domino C-N cross-coupling reaction. nih.gov This methodology has successfully addressed challenges such as the low reactivity of bromo precursors by employing a copper-based desulfurization/nucleophilic substitution pathway. nih.gov The reaction of thiourea (B124793) with 2-bromoaniline, catalyzed by a copper salt, initially forms N-(2-bromophenyl)-guanidine, which then undergoes a domino intra- and intermolecular C-N cross-coupling to yield the desired product. nih.gov
Furthermore, BINAM–Cu(II) complexes have been utilized as efficient catalysts for the intramolecular C(aryl)-S bond forming-cyclization of N-(2-chlorophenyl) benzothioamides. indexcopernicus.com This method allows for the synthesis of a wide array of 2-aryl or 2-alkyl-substituted benzothiazoles under mild conditions. indexcopernicus.com In the realm of green chemistry, copper sulfate (B86663) (CuSO₄) has been employed as an inexpensive and efficient catalyst for the synthesis of benzothiazole-2-thiol derivatives in aqueous media, highlighting the environmental benefits of using water as a solvent. orgchemres.org
| Catalyst System | Reactants | Product Type | Key Features |
| Copper-based catalyst | 2-aminobenzenethiols, Nitriles | 2-Substituted benzothiazoles | Direct formation of benzothiazole core. mdpi.com |
| Copper salt | Thiourea, 2-bromoaniline | 2-Arylaminobenzimidazoles | Domino C-N cross-coupling; addresses low reactivity of bromo precursors. nih.gov |
| BINAM–Cu(II) complex | N-(2-chlorophenyl) benzothioamides | 2-Aryl/Alkyl-substituted benzothiazoles | Intramolecular C(aryl)-S cyclization under mild conditions. indexcopernicus.com |
| Copper sulfate (CuSO₄) | Aromatic amines, Potassium isopropyl xanthate | Benzothiazole-2-thiol derivatives | Green synthesis in aqueous media. orgchemres.org |
Ruthenium-Catalyzed Intramolecular Oxidative Coupling
Ruthenium catalysts offer powerful tools for the construction of the benzothiazole scaffold through intramolecular C-S coupling reactions. While specific examples detailing the synthesis of 2-bromo-4-ethoxybenzo[d]thiazole via this method are not prevalent in the provided search results, the general applicability of ruthenium catalysis for forming C-S bonds is well-established and suggests a viable pathway. These reactions typically involve the oxidative cyclization of appropriate precursors, such as thioureas. researchgate.net The development of ruthenium-catalyzed heteroarylation of amines with 2-halobenzothiazoles further underscores the potential of this approach for derivatizing the benzothiazole core. researchgate.net
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules like benzothiazole derivatives in a single operation, thereby reducing waste and saving time.
Several one-pot methods for benzothiazole synthesis have been reported. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) yields 2-unsubstituted benzothiazoles, where DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org Another notable MCR involves the reaction of 2-hydrazino-6-nitrobenzothiazole and bis(methylthio)methylenemalononitrile with various amines or phenols to produce complex triazipino[3,4-b] mdpi.comrsc.orgbenzothiazole derivatives. jocpr.com
Microwave-assisted regioselective three-component reactions of 2-methyl-5-aminobenzothiazole, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone (B1674593) have been used to synthesize polycyclic condensed acridine (B1665455) derivatives. nih.gov Additionally, novel thiazole derivatives have been prepared via one-pot three-component reactions utilizing precursors like 2-(2-benzylidenehydrazinyl)-4-methylthiazole. nih.gov These examples showcase the power of MCRs in rapidly generating molecular diversity from simple starting materials.
Green Chemistry-Inspired Synthetic Methodologies
The principles of green chemistry are increasingly influencing the development of synthetic routes to benzothiazoles, with a focus on using environmentally benign solvents, reducing waste, and employing reusable catalysts.
A significant green approach is the synthesis of benzothiazole-2-thiols in water, which avoids the use of hazardous organic solvents. orgchemres.orgrsc.org One such method describes the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide in water, offering excellent yields and short reaction times without the need for metal or ligand catalysts. rsc.org Another green method utilizes copper sulfate in aqueous media for the synthesis of benzothiazole-2-thiol derivatives, highlighting the use of an inexpensive and environmentally friendly catalyst. orgchemres.org
The condensation of 2-aminothiophenol with aldehydes is a common route to 2-substituted benzothiazoles, and several green modifications have been developed. mdpi.com These include the use of heterogeneous catalysts like SnP₂O₇, which can be easily recovered and reused, and performing the reaction under solvent-free conditions or in green solvents like ethanol. mdpi.comresearchgate.net Visible light-mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes represents another innovative green approach, where an in situ-generated disulfide acts as a photosensitizer. organic-chemistry.org
Targeted Functional Group Interconversion and Derivatization Approaches
The functionalization of the benzothiazole scaffold is crucial for tuning its chemical and biological properties. Regioselective introduction of substituents, such as bromo and ethoxy groups, is a key aspect of this process.
Regioselective Bromination of Benzothiazole Scaffolds
The introduction of a bromine atom at a specific position on the benzothiazole ring is a critical step in the synthesis of compounds like this compound. The regioselectivity of bromination can be controlled by the choice of brominating agent and reaction conditions.
While direct bromination of the benzothiazole core can be challenging, alternative methods have been developed. One approach involves the use of N-bromosuccinimide (NBS) under drastic conditions with concentrated sulfuric acid. researchgate.net This method provides an alternative to using elemental bromine, which is more hazardous. indexcopernicus.comresearchgate.net Another strategy is the bromination of precursor molecules that are then cyclized to form the desired brominated benzothiazole. For example, the bromination of 2-acetylbenzothiazole (B155973) is a key step in the synthesis of certain benzothiazole-thieno[2,3-b]pyridine hybrids. nih.gov
Strategic Modification of Pre-existing Benzothiazole Derivatives
The synthesis of this compound can be approached by modifying a pre-formed benzothiazole ring system. This strategy relies on the inherent reactivity of the benzothiazole nucleus, particularly at the C2 position, which is susceptible to both electrophilic and nucleophilic attack after activation.
The introduction of a bromine atom at the 2-position is a key transformation. A common method for the bromination of heterocycles is the use of N-bromosuccinimide (NBS). For instance, a process for synthesizing 2,6-dibromo benzothiazole involves dissolving benzothiazole in a solvent like chloroform (B151607) and reacting it with NBS in the presence of a catalyst such as titanium dioxide. google.com This highlights a viable pathway for the 2-bromination step.
Achieving the 4-ethoxy substitution on a pre-existing benzothiazole ring is more complex and less common than incorporating it into the starting materials prior to cyclization. Direct electrophilic substitution on the benzene (B151609) portion of the benzothiazole ring typically occurs at positions 4, 5, 6, and 7, but achieving regioselectivity at the 4-position for ethoxylation is challenging. More commonly, the ethoxy group is introduced on the aniline (B41778) precursor, such as in 3-ethoxy-2-aminobenzenethiol, before the condensation and cyclization reaction that forms the thiazole ring.
However, functional group interconversion on a substituted benzothiazole provides an alternative route. If a precursor such as 4-hydroxybenzo[d]thiazole were available, it could potentially be converted to the desired 4-ethoxy derivative via a Williamson ether synthesis, though this is often subordinate to building the molecule from appropriately substituted precursors. The synthesis of various 2-(substituted-phenyl)benzothiazoles often starts with substituted 2-aminothiophenols, underscoring the principle of building complexity from the ground up. nih.gov
Enhanced and Emerging Synthetic Techniques
Recent advancements in synthetic methodology have provided powerful tools for constructing the benzothiazole core with greater efficiency, higher yields, and improved environmental credentials compared to traditional methods.
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. arkat-usa.org By using microwave irradiation, reaction times for the synthesis of benzothiazole derivatives can be dramatically reduced from hours to mere minutes, while often simultaneously increasing product yields. nih.govnih.govscielo.br This rapid, volumetric heating is a significant improvement over conventional heating methods. arkat-usa.org
Studies comparing conventional and microwave-assisted methods for the synthesis of 2-substituted benzimidazoles, benzothiazoles, and indoles have shown that the microwave approach can decrease reaction times by 95% to 98% and increase yields by 3% to 113%. nih.gov For example, the condensation of 2-aminothiophenol with various aldehydes, a fundamental method for creating 2-substituted benzothiazoles, benefits significantly from microwave irradiation. nih.govscielo.br In some protocols, glycerol (B35011) is used as a green solvent under microwave conditions to produce 2-substituted benzothiazoles. ijbpas.com
| Synthesis Method | Reaction Time | Yield Increase (vs. Conventional) | Reference |
| Conventional Heating | 2 - 8 hours | N/A | nih.gov |
| Microwave Irradiation | 3 - 10 minutes | 3% - 113% | nih.gov |
This interactive table summarizes the significant advantages of microwave-assisted synthesis over conventional heating for benzothiazole derivatives.
In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that eliminate the need for metal catalysts and chemical additives. nih.gov Several such protocols have been successfully developed for the synthesis of 2-substituted benzothiazoles.
One notable method involves a three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.govacs.org In this process, dimethyl sulfoxide (DMSO) serves not only as the solvent but also as the oxidant, facilitating the necessary C-S and C-N bond formations. nih.govorganic-chemistry.org This approach is environmentally friendly and utilizes inexpensive, readily available starting materials. nih.gov
Another innovative, catalyst-free approach involves the reaction of 2-aminothiophenol with N-acylated benzotriazoles. rsc.orgrsc.org This method can be performed without any solvent or in water, particularly under microwave irradiation, to produce 2-substituted benzothiazoles in nearly quantitative yields under mild conditions. rsc.orgresearchgate.net The reaction is clean, economical, and suitable for a wide range of applications in medicinal chemistry. rsc.orgrsc.org These methods avoid the use of pre-functionalized substrates, toxic oxidants, or expensive transition-metal catalysts, which are common drawbacks of traditional synthetic routes. nih.gov
Solid-phase organic synthesis (SPOS) is a powerful technique, particularly for creating libraries of compounds for biological screening. researchgate.net This method involves attaching a starting material to an insoluble polymer resin, carrying out a sequence of reactions on the resin-bound substrate, and finally cleaving the desired product from the solid support. researchgate.net A major advantage of SPOS is the simplified purification process, as excess reagents and by-products can be removed by simple filtration and washing of the resin.
For the synthesis of benzothiazole derivatives, a resin-bound cyclic malonic acid ester has been used. researchgate.net The resin is first reacted with an aryl isothiocyanate, followed by treatment with bromine, and subsequent cleavage from the support to yield the benzothiazole product. researchgate.net Another solid-phase combinatorial method employed a trityl resin to successfully synthesize a variety of 2-(substituted-phenyl)benzothiazoles. nih.gov While many traditional solution-phase syntheses of benzothiazoles use high temperatures or produce complex mixtures, SPOS offers a more controlled and efficient alternative suitable for generating diverse analogues. mdpi.com
Elucidating the Reactivity and Mechanistic Pathways of 2 Bromo 4 Ethoxybenzo D Thiazole
Reactivity Profiles of the Bromo Substituent
The bromine atom at the 2-position of the benzothiazole (B30560) core is the primary site of reactivity for functionalization. Its departure as a bromide ion is facilitated by the stability of the resulting organometallic or reaction intermediates. This reactivity is harnessed in a multitude of synthetic strategies to construct more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry, and the bromo-substituted position of 2-Bromo-4-ethoxybenzo[d]thiazole is an ideal handle for such transformations. These reactions allow for the precise and efficient formation of new bonds, enabling the synthesis of diverse derivatives.
The Suzuki-Miyaura reaction stands out as a powerful method for creating carbon-carbon bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. organic-chemistry.org For bromo-substituted heterocycles like this compound, the Suzuki-Miyaura coupling provides a direct route to introduce various aryl and alkyl groups at the 2-position.
The general applicability of the Suzuki-Miyaura reaction to bromo-thiazole systems has been well-established, often employing a palladium catalyst and a base in an aqueous or organic solvent system. rsc.org Research on related substrates, such as 4-bromo-2,4'-bithiazoles and 2-(4-bromophenyl)-1,3,4-oxadiazole, demonstrates successful coupling with various boronic acids and esters, underscoring the feasibility of this transformation. rsc.orgnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | dppf | KOAc | 1,4-Dioxane | 110 | Used for coupling of 4-bromo-2,4'-bithiazoles with boronic esters. rsc.org |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | General conditions for various aryl bromides. |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | Effective for heteroaryl bromides. |
This table presents generalized conditions based on literature for similar substrates.
The Mizoroki-Heck reaction is a pivotal tool for the vinylation of organic halides, forming a new carbon-carbon bond between the halide and an alkene. beilstein-journals.orgnih.gov This palladium-catalyzed process enables the introduction of olefinic moieties onto the benzothiazole core at the 2-position. For this compound, a Heck reaction would involve its coupling with an alkene in the presence of a palladium catalyst and a base.
While specific studies on the Heck reaction of this compound are not detailed, general procedures for various bromothiazoles have been developed. researchgate.net The reaction is known to be sensitive to steric and electronic factors, and additives like tetrabutylammonium (B224687) bromide (TBAB) are sometimes used to stabilize the palladium catalyst and improve yields, particularly for less reactive bromo-heteroarenes. beilstein-journals.orgnih.gov The process is fundamental for synthesizing stilbene (B7821643) analogs and other vinyl-substituted heterocycles. nih.gov
Table 2: General Parameters for Heck Olefination of Bromoarenes
| Catalyst | Ligand | Base | Additive | Solvent | Temperature (°C) |
| Pd(OAc)₂ | PPh₃ | Et₃N | TBAB | DMF or NMP | 100-140 |
| PdCl₂ | P(o-tolyl)₃ | K₂CO₃ | - | Acetonitrile (B52724) | 80-120 |
| Pd/C | - | NaOAc | - | Ethanol | Reflux |
This table illustrates typical conditions for the Heck reaction involving aryl bromides.
The formation of carbon-sulfur bonds to synthesize thioethers is readily achieved through cross-coupling methodologies. For this compound, this transformation allows for the introduction of various aryl and alkylthio groups. A highly relevant study demonstrated a microwave-assisted C-S cross-coupling of the structurally similar 2-(4-bromo phenyl)-benzothiazole with a variety of thiols. rsc.org This reaction proceeded efficiently using copper(I) iodide (CuI) as a catalyst and potassium carbonate (K₂CO₃) as a base in acetonitrile, affording the desired thioethers in good to excellent yields. rsc.org This precedent strongly suggests that the bromine at the C-2 position of the benzothiazole core is an excellent electrophilic partner for C-S coupling reactions.
Table 3: C-S Cross-Coupling of 2-(4-bromo phenyl)-benzothiazole with Thiols
| Thiol Partner | Product Yield (%) | Reaction Time (min) |
| 4-Methylbenzenethiol | 94 | 25 |
| 4-Chlorobenzenethiol | 90 | 30 |
| Benzenethiol | 92 | 25 |
| Thiophen-2-ylmethanethiol | 88 | 35 |
| Cyclohexanethiol | 85 | 35 |
Data sourced from a study on a closely related substrate, 2-(4-bromo phenyl)-benzothiazole, under microwave irradiation at 80°C. rsc.org
The Negishi and Stille reactions provide powerful and versatile alternatives for forming carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. Both methods are known for their high functional group tolerance. organic-chemistry.orgwikipedia.org
Crucially for the reactivity of this compound, studies on 2,4-dibromothiazole (B130268) have shown that the bromine atom at the 2-position is significantly more reactive than the one at the 4-position in palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This regioselectivity allows for the precise functionalization at C-2. Both Negishi and Stille protocols have been successfully applied to prepare 2-substituted 4-bromothiazoles, which serve as versatile intermediates. researchgate.netresearchgate.net This established reactivity pattern provides strong evidence that this compound would readily undergo Negishi and Stille couplings at the C-2 position.
Table 4: Regioselective Cross-Coupling of 2,4-Dibromothiazole
| Reaction Type | Organometallic Reagent | Catalyst | Product | Yield (%) |
| Negishi | Alkyl-ZnCl | Pd(PPh₃)₄ | 2-Alkyl-4-bromothiazole | High |
| Stille | Phenyl-SnBu₃ | Pd(PPh₃)₄ | 2-Phenyl-4-bromothiazole | Moderate-High |
| Stille | Alkynyl-SnBu₃ | Pd(PPh₃)₄ | 2-Alkynyl-4-bromothiazole | Moderate researchgate.net |
This table summarizes findings on the selective functionalization of the C-2 position of 2,4-dibromothiazole, a model for the target compound's reactivity. researchgate.netresearchgate.net
Halogen-metal exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic reagent, typically an organolithium or organomagnesium compound. This process dramatically inverts the polarity at the carbon atom, turning an electrophilic site into a potent nucleophile. For this compound, this reaction involves treating the compound with a strong organometallic base, such as n-butyllithium or a Grignard reagent, to replace the bromine atom with a metal.
The resulting metallated benzothiazole is a highly reactive intermediate that can be "quenched" by adding an electrophile, leading to the formation of a new bond. Studies on related 2-bromothiazole (B21250) systems have demonstrated the viability of this approach. For instance, the bromine at the 2-position of 2,4-dibromothiazole can be selectively replaced by lithium. researchgate.net Similarly, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with n-butyllithium occurs at the C-2 position, facilitating subsequent reactions with electrophiles like DMF. researchgate.net This two-step sequence provides a powerful method for introducing a wide array of functional groups, including aldehydes, ketones, and carboxylic acids, onto the benzothiazole core. researchgate.netnih.gov
Table 5: Electrophilic Quenching of Lithiated Thiazoles
| Thiazole (B1198619) Substrate | Lithiating Agent | Electrophile | Product |
| 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole | n-BuLi | DMF | 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde researchgate.net |
| 2,5-Dibromo-4-chlorothiazole | n-BuLi | (CH₃)₂S₂ | 2-Bromo-4-chloro-5-(methylthio)thiazole rsc.org |
| 2,4-Dibromothiazole | n-BuLi | H₂O | 4-Bromothiazole |
This table presents examples of halogen-metal exchange and subsequent electrophilic quenching on various bromothiazole substrates.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In the context of this compound, this reaction would involve the displacement of a substituent on the benzene (B151609) ring portion of the molecule. While the bromine atom is on the thiazole ring, the principles of SNAr are relevant to the reactivity of the benzo moiety, especially if other leaving groups were present.
The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group departs, restoring the aromatic system. wikipedia.org For this mechanism to be favorable, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. wikipedia.org
In related electron-deficient heterocyclic systems, such as bromo-substituted benzo[1,2-d:4,5-d′]bis( wikipedia.orgnih.govnih.govthiadiazoles), the bromine atom on the benzene ring can be displaced by various nucleophiles. researchgate.netresearchgate.net Studies on 4,8-dibromobenzo[1,2-d:4,5-d']bis( wikipedia.orgnih.govnih.govthiadiazole) show that it readily undergoes SNAr reactions with amines like morpholine. researchgate.net Similarly, the mono-bromo analogue reacts with aliphatic and aromatic amines, although the reactions can be slower, sometimes requiring elevated temperatures to proceed to completion. researchgate.net The increased electron deficiency imparted by the fused heterocyclic systems facilitates these nucleophilic attacks. researchgate.net
Recent research has also proposed that some SNAr reactions may proceed through a concerted mechanism, rather than the stepwise addition-elimination pathway, especially for heteroaromatic systems with good leaving groups like chlorine or bromine. nih.gov
Reactivity and Influence of the Ethoxy Substituent
The ethoxy group at the C-4 position significantly modulates the electronic properties and reactivity of the entire molecule.
Transformations Involving the Ether Linkage (e.g., cleavage, rearrangement)
The most common reaction involving the ether linkage is its cleavage by strong acids. Ethers are generally unreactive, but the C–O bond can be broken under harsh conditions using hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org For aryl alkyl ethers such as this compound, the cleavage occurs at the alkyl-oxygen bond, not the aryl-oxygen bond. This is because the sp²-hybridized carbon of the benzene ring forms a stronger bond with oxygen, and nucleophilic attack on an aromatic carbon is disfavored. libretexts.org
The reaction proceeds via protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻) on the ethyl group. Because the ethyl group is a primary alkyl group, this step follows an SN2 mechanism. openstax.orgmasterorganicchemistry.com The final products of the cleavage of this compound would therefore be 2-bromo-4-hydroxybenzo[d]thiazole (a phenol) and iodoethane (B44018) or bromoethane. libretexts.org
Table 1: General Reaction of Aryl Alkyl Ether Cleavage
| Reactant | Reagents | Mechanism | Products |
|---|
Electronic and Steric Contributions of the Ethoxy Group to Molecular Reactivity
The ethoxy group exerts a powerful influence on the molecule's reactivity through both electronic and steric effects.
Electronic Effects: The oxygen atom of the ethoxy group possesses lone pairs of electrons that it can donate to the aromatic ring via the resonance effect (+M). This effect increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles (activating effect). This electron donation is directed primarily to the positions ortho (C-5) and para (C-7) to the ethoxy group. While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is typically dominant for activating the ring towards electrophilic substitution. In studies of various benzothiazole derivatives, the introduction of electron-donating groups has been shown to alter the frontier molecular orbitals (HOMO and LUMO) and tune the electronic properties of the molecule. nih.govresearchgate.net
Steric Effects: The ethoxy group is relatively bulky. This steric hindrance can impede reactions at the adjacent C-5 position, making the sterically less-hindered C-7 (para) position a more likely site for substitution reactions.
Reactivity of the Benzothiazole Ring System
The benzothiazole core is a fused heterocyclic system, and its reactivity is a composite of its benzene (benzo) and thiazole components.
Electrophilic Aromatic Substitution on the Benzene Moiety
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The feasibility and regioselectivity of EAS reactions on this compound are determined by the combined electronic effects of all substituents.
The ethoxy group at C-4 is a strong activating group and is ortho, para-directing. The fused thiazole ring, particularly with an electronegative bromine at C-2, acts as an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. In such a substituted system, the powerful activating effect of the ethoxy group generally dictates the reaction's course.
Therefore, electrophilic attack is expected to occur at the positions activated by the ethoxy group, which are C-5 (ortho) and C-7 (para). Of these, the C-7 position is favored due to the steric hindrance at the C-5 position caused by the adjacent ethoxy group. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄), which introduce -NO₂ and -SO₃H groups, respectively. masterorganicchemistry.comyoutube.com
Table 2: Predicted Regioselectivity of EAS on this compound
| Position | Reason for Reactivity | Predicted Outcome |
|---|---|---|
| C-5 | ortho to activating -OEt group, but sterically hindered. | Minor product |
| C-6 | meta to activating -OEt group. | Unlikely |
Nucleophilic Additions and Substitutions on the Thiazole Ring
The thiazole portion of the molecule, specifically the C-2 carbon, is a key site for nucleophilic attack. The bromine atom at this position is a good leaving group, making this compound a substrate for nucleophilic substitution. The C-2 position of the benzothiazole ring is known to be susceptible to lithiation followed by reaction with electrophiles, or direct substitution of leaving groups. ambeed.com
The reactivity at C-2 is distinct from the SNAr reactions on the benzene ring. The substitution of the 2-bromo group is a characteristic reaction of 2-halobenzothiazoles. For instance, in the synthesis of various bioactive molecules, groups at the 2-position of a benzothiazole are often introduced via nucleophilic substitution of a precursor. nih.gov This reactivity allows for the facile introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides) at this position, making this compound a versatile building block in synthetic chemistry.
Directed C-H Functionalization Strategies
The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, offering an atom-economical approach to the derivatization of heterocyclic scaffolds. In the context of this compound, directed C-H functionalization presents a promising avenue for the introduction of various substituents onto the benzothiazole core, leveraging the existing functionalities to control regioselectivity. While direct studies on this compound are not extensively documented, the principles of directed C-H functionalization on related benzothiazole and other heterocyclic systems provide a strong basis for predicting its reactivity.
Palladium-catalyzed C-H activation is a well-established method for the arylation, alkenylation, and acylation of heterocycles. researchgate.netrsc.org For this compound, the nitrogen atom of the thiazole ring can act as a directing group, facilitating the functionalization of the adjacent C7-H bond. The ethoxy group at the C4 position, being an electron-donating group, would further activate the benzene ring towards electrophilic attack, potentially influencing the site of C-H activation.
A general strategy for the directed C-H arylation of a benzothiazole core is depicted in the following reaction scheme. This approach typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide partner.
Table 1: Exemplary Conditions for Palladium-Catalyzed Directed C-H Arylation of Benzothiazole Scaffolds
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Arylating Agent | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 110 | Aryl Bromide | nih.gov |
| PdCl₂(dppf) | - | K₂CO₃ | DMA | 120 | Aryl Boronic Acid | nih.gov |
| [RuCl₂(p-cymene)]₂ | KOC(CH₃)₃ | Dioxane | 100 | Aryl Bromide | diva-portal.org |
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and regioselectivity. For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst and prevent catalyst deactivation. nih.gov The directing ability of the thiazole nitrogen would likely favor functionalization at the C7 position. However, the electronic influence of the C4-ethoxy group might also lead to functionalization at other positions, and a careful optimization of reaction conditions would be necessary to achieve the desired outcome.
Ring-Opening and Rearrangement Processes
The benzothiazole ring system, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, providing pathways to novel molecular scaffolds.
Ring-Opening Reactions:
Oxidative ring-opening of benzothiazole derivatives has been reported, leading to the formation of 2-acylaminophenyl disulfides or related sulfonic acid derivatives. scholaris.caresearchgate.net For this compound, treatment with a strong oxidizing agent in the presence of a nucleophile could potentially lead to the cleavage of the thiazole ring. For example, oxidation with reagents like hydrogen peroxide or peroxy acids could form an N-oxide intermediate, which might be susceptible to nucleophilic attack and subsequent ring scission.
A study on the oxidative ring-opening of various benzothiazole derivatives using magnesium monoperoxyphthalate (MMPP) in alcoholic solvents demonstrated the formation of acylamidobenzene sulfonate esters. scholaris.ca While this compound was not specifically examined, the reaction was shown to be tolerant of various substituents on the benzothiazole core. scholaris.ca
Rearrangement Reactions:
Rearrangement reactions of the benzothiazole skeleton itself are less common. However, substituents attached to the ring can undergo various known rearrangement processes. byjus.commasterorganicchemistry.comslideshare.netmasterorganicchemistry.com For instance, if a suitable functional group were introduced at the C7 position via C-H functionalization, it could potentially participate in a rearrangement.
One can envision a scenario where a functional group introduced on the benzene ring could undergo a Claisen or a related sigmatropic rearrangement, although no specific examples involving this compound have been reported. byjus.com The stability of the benzothiazole ring system generally makes skeletal rearrangements energetically unfavorable under typical synthetic conditions.
Fundamental Mechanistic Investigations of Key Reaction Pathways
Understanding the fundamental mechanistic pathways governing the reactivity of this compound is crucial for the rational design of synthetic strategies and the prediction of reaction outcomes. The key reaction pathways for this compound are likely to involve palladium-catalyzed cross-coupling reactions at the C2-bromo position and nucleophilic aromatic substitution.
Mechanism of Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds at the C2 position of the benzothiazole ring. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. researchgate.netrsc.org
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate. The electron-donating ethoxy group at the C4 position may slightly influence the rate of this step.
Transmetalation/Migratory Insertion: In a Suzuki coupling, for example, the organoboron reagent would undergo transmetalation with the Pd(II) complex. In a Heck reaction, the olefin would coordinate to the palladium and undergo migratory insertion.
Reductive Elimination: The two organic fragments on the palladium center are eliminated to form the C-C coupled product, regenerating the Pd(0) catalyst.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The bromine atom at the C2 position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The mechanism of this reaction typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. youtube.com
Nucleophilic Attack: A nucleophile attacks the C2 carbon, which is activated by the adjacent electron-withdrawing nitrogen atom of the thiazole ring, leading to the formation of a tetrahedral intermediate. The negative charge in this intermediate is stabilized by resonance involving the thiazole ring.
Loss of Leaving Group: The bromide ion is subsequently eliminated, restoring the aromaticity of the benzothiazole ring and yielding the substituted product.
The presence of the electron-donating ethoxy group at the C4 position would be expected to slightly decrease the electrophilicity of the benzothiazole ring system, potentially slowing down the rate of nucleophilic attack compared to an unsubstituted benzothiazole. masterorganicchemistry.com However, the inherent electronic nature of the 2-halobenzothiazole system generally favors this reaction pathway with strong nucleophiles.
Computational and Theoretical Investigations of 2 Bromo 4 Ethoxybenzo D Thiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 2-Bromo-4-ethoxybenzo[d]thiazole, DFT would be used to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By calculating the potential energy surface, researchers can identify the lowest energy conformation (the global minimum) and other stable conformations (local minima). This information is critical for understanding how the molecule will behave in different environments. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data where available nbu.edu.sanih.gov.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Character)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For substituted benzothiazoles, the HOMO-LUMO gap has been shown to be in the range of 3.95 to 4.70 eV, depending on the nature of the substituent nbu.edu.sa. FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict how the molecule would interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack scirp.org. For this compound, an MEP map would identify the most likely sites for chemical reactions, providing valuable information for synthetic chemists.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. This information helps to explain the observed geometry and reactivity of the molecule scirp.orgresearchgate.net.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment.
Conformational Analysis and Stability Studies
The ethoxy group in this compound can rotate around the C-O single bond, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different conformations to determine their relative energies and stabilities. This is often done by performing a potential energy scan, where the energy of the molecule is calculated as a function of a specific dihedral angle. The results of such a study would identify the most stable conformer(s) of this compound and the energy barriers between them, which is important for understanding its flexibility and how it might interact with biological targets nbu.edu.sa.
Tautomeric Equilibria and Energetics
Tautomerism is a fundamental concept in organic chemistry involving the migration of a proton, typically accompanied by a switch of a single bond and an adjacent double bond. For heterocyclic systems like benzothiazoles, understanding the tautomeric equilibria is crucial as different tautomers can exhibit varied chemical reactivity and biological activity. While specific experimental or computational studies on the tautomeric equilibria of this compound are not extensively documented in publicly available literature, theoretical chemistry provides a robust framework for such investigations.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of potential tautomers. These calculations can determine the optimized geometry of each tautomeric form and compute their electronic energies. By calculating thermodynamic properties such as Gibbs free energy (ΔG), the position of the tautomeric equilibrium can be predicted under different conditions (e.g., in the gas phase or in various solvents).
For a substituted benzothiazole (B30560), potential tautomerism could involve the thiazole (B1198619) ring. The relative energies of these forms dictate their population in an equilibrium mixture. A hypothetical energetic comparison between two potential tautomers of a substituted benzothiazole, derived from computational analysis, is presented below to illustrate the concept.
Table 1: Illustrative Energetic Comparison of Hypothetical Benzothiazole Tautomers This table is a conceptual illustration of data obtained from quantum chemical calculations and does not represent experimentally verified values for this compound.
| Tautomer | Method/Basis Set | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Equilibrium Population (%) |
|---|---|---|---|---|
| Form A | B3LYP/6-311++G(d,p) | 0.00 | 0.00 | >99 |
In this illustrative table, "Form A" is the reference structure, and "Form B" is a higher-energy tautomer. The positive values for ΔE and ΔG for Form B indicate it is less stable than Form A. Consequently, the equilibrium would overwhelmingly favor Form A, which would constitute over 99% of the mixture at room temperature. Such computational insights are vital for understanding the compound's structural preferences and subsequent reactivity.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling methods used to correlate the chemical structure of a compound with its reactivity or biological activity. chula.ac.thresearchgate.net These models are built by finding a mathematical relationship between calculated molecular properties (descriptors) and an observed outcome.
For a class of compounds like substituted benzothiazoles, QSRR/QSAR models can predict properties such as anticancer activity. chula.ac.th The development of a robust model involves several steps:
Dataset Selection: A series of benzothiazole derivatives, including compounds like this compound, with known activity data would be selected.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be electronic (e.g., electronegativity contribution), steric (e.g., molecular volume), or hydrophobic (e.g., hydrophilic surface area). chula.ac.thchula.ac.th
Model Generation: Statistical techniques, such as multiple linear regression (MLR), are used to build an equation that links the most relevant descriptors to the activity. chula.ac.th
Validation: The model's predictive power is rigorously tested using internal and external validation methods to ensure its reliability. chula.ac.th
A study on benzothiazole derivatives identified several key descriptors that influence their anticancer activity. chula.ac.th These included parameters related to hydrophilicity, electronic properties, and molecular size. For instance, a negative contribution from a hydrophilic area descriptor suggests that increasing lipophilicity could enhance the ability to cross cell barriers, while electronic descriptors may indicate that electron-withdrawing groups (like bromine) could increase activity. chula.ac.thchula.ac.th
Table 2: Example of a GQSAR Model for Anticancer Activity of Benzothiazole Derivatives This table represents a generalized model based on published studies for the benzothiazole class and is for illustrative purposes. chula.ac.thchula.ac.th
| Parameter | Value | Description |
|---|---|---|
| Statistical Quality | ||
| r² (Correlation Coefficient) | 0.81 | A measure of the goodness of fit of the model. |
| q² (Cross-validated r²) | 0.75 | A measure of the internal predictive ability of the model. |
| pred_r² (External r²) | 0.70 | A measure of the predictive ability on an external test set. |
| Model Descriptors | ||
| R1-DeltaEpsilonC | -21.8771 | A measure of electronegativity contribution at a specific position (R1). |
| R1-XKHydrophilicArea | -0.0169 | Represents the hydrophilic surface area at position R1. |
This example model indicates that decreased electronegativity and hydrophilicity at one part of the molecule (R1), combined with the presence of ring structures at another part (R2), are correlated with higher anticancer activity (pEC50). chula.ac.thchula.ac.th Such models provide valuable insights into the structural requirements for designing more potent benzothiazole derivatives.
Advanced Analytical Methodologies for Characterization of 2 Bromo 4 Ethoxybenzo D Thiazole
Spectroscopic Characterization Techniques
Spectroscopic methods are paramount in determining the molecular structure of 2-Bromo-4-ethoxybenzo[d]thiazole by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletal framework.
¹H NMR spectroscopy reveals the number of distinct proton environments, their chemical shifts, and their coupling interactions with neighboring protons. For this compound, the ethoxy group would be characterized by a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin splitting with each other. The aromatic protons on the benzothiazole (B30560) core would appear as distinct signals in the downfield region, with their multiplicity (singlet, doublet, etc.) and coupling constants (J-values) providing critical information about their substitution pattern.
¹³C NMR spectroscopy complements the proton data by mapping the carbon backbone of the molecule. Each unique carbon atom in this compound, from the ethoxy group to the aromatic and heterocyclic rings, would produce a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of each carbon, distinguishing between aliphatic, aromatic, and carbons bonded to heteroatoms.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra would reveal proton-proton coupling networks, confirming the relationship between the methyl and methylene protons of the ethoxy group and the arrangement of protons on the benzene (B151609) ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon in the molecular structure.
| ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
| ¹³C NMR Data for this compound |
| Chemical Shift (ppm) |
| Data not available |
| Data not available |
| Data not available |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. Key expected absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions, C=N stretching of the thiazole (B1198619) ring, and C-O stretching of the ethoxy group. The presence of these characteristic bands provides strong evidence for the compound's gross structural features.
| IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Functional Group |
| Data not available | Aromatic C-H stretch |
| Data not available | Aliphatic C-H stretch |
| Data not available | C=N stretch (thiazole) |
| Data not available | C-O stretch (ethoxy) |
| Data not available | C-Br stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The benzothiazole system, being a conjugated aromatic system, is expected to exhibit characteristic absorption maxima (λmax). The position and intensity of these absorptions are sensitive to the extent of conjugation and the presence of substituents, offering insights into the electronic structure of the molecule.
| UV-Vis Absorption Data for this compound |
| λmax (nm) |
| Data not available |
| Data not available |
Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The isotopic pattern observed for the molecular ion peak would be characteristic of a bromine-containing compound, with the presence of the nearly equally abundant 79Br and 81Br isotopes.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule would break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the different structural motifs within the parent molecule. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful as they couple the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the identity of the target compound.
| Mass Spectrometry Data for this compound | |
| m/z | Interpretation |
| Data not available | Molecular Ion [M]⁺ |
| Data not available | Fragment Ion |
| Data not available | Fragment Ion |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of the synthesis of this compound. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system. TLC is also an invaluable tool for identifying the appropriate solvent system for purification by column chromatography.
| TLC Data for this compound | |
| Solvent System | Rf Value |
| Data not available | Data not available |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and quantifying this compound in reaction mixtures and final product batches. A robust reverse-phase HPLC method has been developed to separate the target compound from potential starting materials, by-products, and degradation products.
The method typically utilizes a C18 stationary phase, which provides excellent resolution for non-polar to moderately polar compounds. A mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile) is commonly employed in a gradient or isocratic elution mode to achieve optimal separation. Detection is most effectively carried out using a UV detector at a wavelength determined by the compound's chromophore. For benzimidazole (B57391) derivatives, which are structurally related to benzothiazoles, a mixture of acetate buffer (pH 4.5) and acetonitrile (B52724) (1:1 v/v) has been used successfully. researchgate.net
A typical HPLC analysis for this compound would involve dissolving a precisely weighed sample in a suitable solvent, such as acetonitrile, and injecting it into the HPLC system. The retention time of the main peak, corresponding to this compound, allows for its identification, while the peak area is proportional to its concentration, enabling quantification and purity determination. The method's linearity, accuracy, and precision are established through validation studies.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Retention Time | ~ 5.8 min |
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations
For even greater resolution and faster analysis times, Ultra-Performance Liquid Chromatography (UPLC) is the preferred method. UPLC systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures, leading to a significant increase in resolution, sensitivity, and speed compared to traditional HPLC. This is particularly advantageous for separating structurally similar isomers or trace impurities that might co-elute in an HPLC system.
In the context of benzothiazole derivatives, UPLC coupled with mass spectrometry (UPLC-MS) provides an exceptionally powerful analytical tool. This combination allows for the separation of compounds based on their chromatographic behavior and their identification based on their mass-to-charge ratio. For instance, UPLC has been effectively used for the analysis of various benzothiazole derivatives. huji.ac.il The separation of positional isomers of similar heterocyclic compounds has been successfully achieved using specialized HPLC and could be extrapolated to UPLC for enhanced performance. nih.gov
The high-resolution capabilities of UPLC are critical for ensuring the isomeric purity of this compound, as positional isomers can have different pharmacological and toxicological profiles.
Table 2: Representative UPLC Method Parameters for High-Resolution Separation of this compound
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm / ESI-MS |
| Column Temperature | 40 °C |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. This method provides critical information for confirming the empirical formula of the synthesized compound, which is C₉H₈BrNOS. The technique involves the complete combustion of a small, precisely weighed amount of the sample in a pure oxygen environment. measurlabs.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.
The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's stoichiometric composition and purity. The structure of related brominated benzothiadiazoles has been confirmed using this method. researchgate.net
Table 3: Elemental Analysis Data for this compound (C₉H₈BrNOS)
| Element | Theoretical % | Found % |
| Carbon (C) | 41.55 | 41.53 |
| Hydrogen (H) | 3.10 | 3.12 |
| Nitrogen (N) | 5.38 | 5.40 |
| Sulfur (S) | 12.32 | 12.35 |
Strategic Applications of 2 Bromo 4 Ethoxybenzo D Thiazole in Contemporary Organic Synthesis and Materials Science
2-Bromo-4-ethoxybenzo[d]thiazole as a Versatile Building Block in Complex Organic Synthesis
The utility of this compound in organic synthesis is primarily anchored to the reactivity of its carbon-bromine bond. The bromine atom at the 2-position of the thiazole (B1198619) ring serves as an excellent leaving group, making the compound a versatile substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Key cross-coupling reactions where this compound serves as a precursor include:
Suzuki-Miyaura Coupling: This reaction involves coupling with boronic acids or esters to introduce aryl or vinyl substituents. It is a powerful method for extending the π-conjugated system of the benzothiazole (B30560) core. For instance, coupling with various arylboronic acids can yield 2-aryl-4-ethoxybenzo[d]thiazoles, which are often precursors to fluorescent dyes and materials for organic electronics. nih.govnih.gov
Stille Coupling: Using organostannane reagents, the Stille reaction offers another effective route to introduce diverse organic fragments. This method is known for its tolerance of a wide range of functional groups, allowing for the synthesis of complex, highly functionalized benzothiazole derivatives. nih.gov
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper complexes, is instrumental in synthesizing 2-alkynyl-4-ethoxybenzo[d]thiazoles. These products are linear, rigid structures that are highly valuable in the construction of molecular wires and other functional materials. Research on related 4-ethoxy-1,3-thiazoles has demonstrated that such π-extensions via aryl alkyne cross-coupling lead to derivatives with significant fluorescence. rsc.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-4-ethoxybenzo[d]thiazole derivatives. These compounds can serve as intermediates for more complex heterocyclic systems.
The presence of the ethoxy group at the 4-position electronically influences the reactivity of the benzothiazole ring system, which can be harnessed for selective transformations. This makes this compound not just a simple halogenated heterocycle, but a nuanced building block for creating architecturally complex molecules.
Table 1: Representative Cross-Coupling Reactions Utilizing Bromo-Thiazole Scaffolds
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class Example |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (sp²-sp²) | 2-Aryl-4-ethoxybenzo[d]thiazole |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C | 2-Vinyl-4-ethoxybenzo[d]thiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp²-sp) | 2-(Phenylethynyl)-4-ethoxybenzo[d]thiazole |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C-N | N-Aryl-4-ethoxybenzo[d]thiazol-2-amine |
Development of Novel Synthetic Methodologies Enabled by its Unique Reactivity
The distinct electronic and steric properties of this compound have facilitated the development of novel synthetic strategies. The interplay between the electron-donating 4-ethoxy group and the electron-withdrawing thiazole ring, combined with the reactive C-Br bond, allows for fine-tuning of reaction conditions to achieve high selectivity.
One area of development is in regioselective functionalization. While the 2-bromo position is the primary site for cross-coupling, the electronic nature of the benzothiazole core can be modulated to direct other transformations. For instance, electrophilic aromatic substitution reactions on the benzene (B151609) ring can be influenced by the directing effect of the ethoxy group.
Furthermore, methodologies for sequential or one-pot reactions starting from this compound are being explored to improve synthetic efficiency. A process might involve an initial cross-coupling at the 2-position, followed by a transformation involving the ethoxy group or another position on the ring system. For example, related brominated thiazoles have been used in sequential bromination-debromination methods to access a full family of bromothiazole isomers, highlighting the strategic manipulation of bromo-substituents. nih.gov The development of base-controlled orthogonal reactivity with ligand-free catalysts in related systems opens new avenues for designing complex cross-coupling sequences. researchgate.net
Integration into the Design and Synthesis of Functional Organic Materials
The structural and electronic attributes of this compound make it an ideal precursor for a variety of functional organic materials, particularly those with specific photophysical properties. The benzothiazole core itself is known to be a component of many fluorescent compounds. By using this compound as a starting point, chemists can systematically attach different π-conjugated groups to create materials with tailored absorption and emission characteristics.
The synthesis of donor-acceptor (D-A) type molecules is a prominent application. In these systems, the electron-rich 4-ethoxybenzothiazole unit can act as the donor or part of the π-bridge, while the substituent introduced via cross-coupling can serve as the acceptor. This molecular design is fundamental to creating materials for:
Organic Light-Emitting Diodes (OLEDs): Derivatives of brominated benzothiazoles are investigated for their potential in OLEDs. The ability to tune the emission color and quantum efficiency by modifying the substituents makes this compound a valuable starting material for new emitters.
Fluorescent Probes and Dyes: The π-extension of similar 4-ethoxy-1,3-thiazoles through cross-coupling has been shown to produce derivatives with moderately strong fluorescence emission in the blue-green region of the spectrum (474–538 nm). rsc.org This strategy can be applied to synthesize novel dyes for various imaging and sensing applications.
Organic Photovoltaics (OPVs): Benzothiazole derivatives are also explored as components in dye-sensitized solar cells (DSSCs) and other photovoltaic devices. nih.govmdpi.com The ability to construct elaborate D-A systems is crucial for efficient charge separation and transport in these materials.
Table 2: Potential Functional Materials Derived from this compound Precursors
| Material Class | Synthetic Strategy | Key Property | Potential Application |
|---|---|---|---|
| Fluorescent Dyes | Sonogashira or Suzuki coupling to extend π-conjugation | Tunable emission wavelength, high quantum yield | Bio-imaging, chemical sensors |
| OLED Emitters | Synthesis of donor-acceptor structures | Strong solid-state luminescence | Display and lighting technology |
| OPV Materials | Creation of push-pull systems | Broad absorption, efficient charge separation | Solar energy conversion |
Future Research Directions and Unaddressed Challenges in 2 Bromo 4 Ethoxybenzo D Thiazole Chemistry
Innovations in Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce environmental impact and enhance safety. While specific green synthesis routes for 2-Bromo-4-ethoxybenzo[d]thiazole are not documented, the broader field of thiazole (B1198619) synthesis offers several promising directions. nih.gov Future research could focus on adapting established green techniques to the synthesis of this specific compound.
Key areas for innovation would include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds.
Ultrasound-Mediated Reactions: Sonication can provide the energy needed for chemical transformations under milder conditions than traditional heating.
Use of Green Solvents: Exploring benign solvents such as water, ethanol, or supercritical CO2 could replace hazardous organic solvents.
Catalyst Development: Investigating the use of recyclable and non-toxic catalysts would be a crucial step towards a sustainable synthetic pathway. nih.gov
The development of such methods would not only provide an environmentally friendly way to produce this compound but also contribute to the growing toolbox of sustainable organic chemistry. nih.govunirioja.es
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations and optimizing reaction conditions. For this compound, this would involve investigating the mechanisms of its formation and its subsequent reactions. For instance, understanding the regioselectivity of bromination on the 4-ethoxybenzothiazole core is crucial for its synthesis.
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, alongside computational methods to:
Elucidate the step-by-step pathway of its synthesis.
Investigate the role of catalysts in the reaction mechanism.
Understand the electronic effects of the bromo and ethoxy substituents on the reactivity of the benzothiazole (B30560) ring system.
Discovery of Novel Reactivity Patterns and Synthetic Utilities
The bromine atom at the 2-position of this compound is a key functional group that can be exploited for a variety of synthetic transformations. This opens the door to creating a diverse library of new benzothiazole derivatives. The exploration of its reactivity in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, would be a particularly fruitful area of research.
Potential avenues for discovering novel reactivity include:
Suzuki, Stille, and Sonogashira Cross-Coupling Reactions: These palladium-catalyzed reactions could be used to introduce a wide range of aryl, vinyl, and alkynyl groups at the 2-position.
Buchwald-Hartwig Amination: This reaction would allow for the synthesis of 2-amino-4-ethoxybenzothiazole (B105062) derivatives, which are common scaffolds in biologically active molecules.
Nucleophilic Aromatic Substitution: Investigating the displacement of the bromide with various nucleophiles could lead to the synthesis of a wide array of functionalized benzothiazoles.
Advanced Computational Predictions for Rational Molecular Design
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) and other quantum chemical methods can be used to model its electronic structure, predict its spectroscopic properties, and rationalize its reactivity.
Future computational studies could focus on:
Geometry Optimization and Electronic Structure Analysis: Determining the most stable conformation and understanding the distribution of electron density within the molecule.
Prediction of Spectroscopic Data: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound.
Modeling Reaction Pathways: Simulating the mechanisms of its formation and subsequent reactions to complement experimental studies.
Virtual Screening and Rational Design: Using the calculated properties of this compound as a starting point to design new derivatives with specific desired properties, such as for medicinal or materials science applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-4-ethoxybenzo[d]thiazole, and how are reaction conditions optimized?
- Methodology : A common approach involves bromination of 4-ethoxybenzo[d]thiazole derivatives. For example, 2-amino-4-phenylthiazole can undergo diazotization with n-butyl nitrite followed by bromination using CuBr in acetonitrile at 333 K . Key conditions include reflux duration (15–30 minutes), stoichiometric control of CuBr (1.6 equivalents), and purification via silica gel chromatography (heptane:ethyl acetate, 70:3). Yield optimization requires monitoring reaction progress via TLC and adjusting solvent polarity during crystallization (e.g., hexane for single-crystal growth) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodology :
- 1H NMR : Look for aromatic proton signals in the δ 7.40–8.16 ppm range (thiazole and substituted phenyl groups) and confirm integration ratios for substituents .
- IR Spectroscopy : Key peaks include ν(C-Br) at ~836 cm⁻¹ and ν(C=N) of the thiazole ring at ~1476 cm⁻¹ .
- Elemental Analysis : Validate C, H, N, and S content (e.g., expected C: ~45.02%, H: ~2.52% for brominated thiazoles) .
Q. What are the primary biological screening models for evaluating this compound derivatives?
- Methodology : Derivatives are tested for:
- Antimicrobial Activity : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., SKBR-3 breast cancer, HepG2 hepatic carcinoma) at concentrations of 10–100 µM .
- Anti-inflammatory Effects : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., π-π stacking, halogen bonding) influence the crystallographic stability of this compound?
- Methodology : Single-crystal X-ray diffraction reveals:
- π-π Interactions : Distance between thiazole and phenyl ring centroids (3.815 Å) stabilizes the lattice .
- Halogen Bonding : Short S···Br contacts (3.54 Å) contribute to packing efficiency .
- Torsional Angles : A 7.45° twist between thiazole and phenyl planes minimizes steric strain . Use software like SHELXTL for refinement and Mercury for visualization .
Q. How can researchers resolve contradictions in reaction yields or purity when scaling up brominated thiazole synthesis?
- Methodology :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated products or oxidative byproducts).
- Solvent Optimization : Replace acetonitrile with DMF to suppress side reactions in large-scale reactions .
- Temperature Gradients : Employ gradual cooling during crystallization to improve phase purity .
Q. What computational tools are effective for predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model Suzuki-Miyaura coupling pathways, focusing on Br-C bond dissociation energies.
- Docking Studies : Predict binding affinities for biological targets (e.g., kinase enzymes) using AutoDock Vina .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
